molecular formula C16H10O2 B109097 2-Phenyl-1,4-naphthoquinone CAS No. 2348-77-8

2-Phenyl-1,4-naphthoquinone

Cat. No. B109097
CAS RN: 2348-77-8
M. Wt: 234.25 g/mol
InChI Key: CIDYIYSNDAJNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,4-naphthoquinone, also known as PQQ, is a redox cofactor that is involved in various biological and physiological processes. It was first discovered in 1979 as a growth factor for bacteria, and later found to be present in various plants and animals. PQQ has been the subject of numerous studies due to its potential therapeutic properties and its role in cellular metabolism.

Mechanism Of Action

2-Phenyl-1,4-naphthoquinone functions as a redox cofactor by accepting and donating electrons in various biochemical reactions. It has been found to play a role in the regulation of gene expression, as well as the activation of various signaling pathways. 2-Phenyl-1,4-naphthoquinone has also been shown to stimulate the growth of certain bacteria and promote the development of new mitochondria in cells.

Biochemical And Physiological Effects

2-Phenyl-1,4-naphthoquinone has been found to have various biochemical and physiological effects, including its ability to improve cognitive function, enhance mitochondrial function, and reduce inflammation. It has also been shown to have potential benefits for cardiovascular health, as well as its ability to protect against oxidative stress and DNA damage.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Phenyl-1,4-naphthoquinone in lab experiments is its ability to act as a redox cofactor in various enzymatic reactions. It is also relatively stable and can be easily synthesized or obtained from natural sources. However, one limitation is that 2-Phenyl-1,4-naphthoquinone can be expensive and difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on 2-Phenyl-1,4-naphthoquinone, including its potential use as a therapeutic agent for various diseases and conditions. Further studies are needed to better understand its mechanisms of action, as well as its potential interactions with other molecules and compounds. 2-Phenyl-1,4-naphthoquinone may also have applications in the fields of biotechnology and agriculture, such as its use as a growth factor for bacteria and plants.

Synthesis Methods

2-Phenyl-1,4-naphthoquinone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,3-dimethoxybenzaldehyde with 4-hydroxy-2-methyl-1,4-naphthoquinone, while microbial fermentation involves the use of bacteria such as Gluconobacter oxydans and Methylobacterium extorquens.

Scientific Research Applications

2-Phenyl-1,4-naphthoquinone has been found to have various scientific research applications, including its use as a redox cofactor in enzymes such as glucose dehydrogenase and alcohol dehydrogenase. It has also been studied for its potential neuroprotective and antioxidant properties, as well as its role in cellular energy production and mitochondrial function.

properties

CAS RN

2348-77-8

Product Name

2-Phenyl-1,4-naphthoquinone

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H

InChI Key

CIDYIYSNDAJNGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O

Other CAS RN

2348-77-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.